Silver tetrafluoroborate

Übersicht

Beschreibung

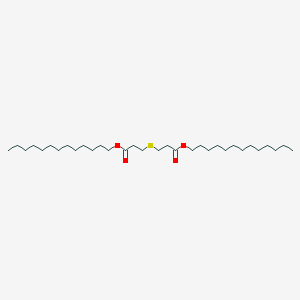

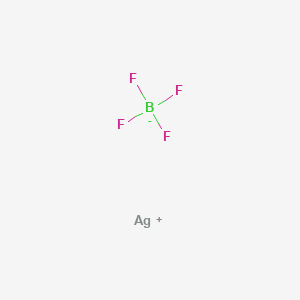

Silver tetrafluoroborate is an inorganic compound with the chemical formula AgBF₄. It is a white solid that dissolves in polar organic solvents as well as water. In its solid state, the silver ions are bound to fluoride ions . This compound is known for its utility in various chemical reactions due to its ability to act as a Lewis acid and its high affinity towards organic halides .

Wirkmechanismus

Target of Action

Silver tetrafluoroborate (AgBF4) is known to have a high affinity towards organic halides . It is used as a Lewis acid in organic synthesis . The primary targets of AgBF4 are therefore organic halides present in the reaction mixture.

Mode of Action

AgBF4 interacts with its targets (organic halides) by replacing halide anions or ligands with the weakly coordinating tetrafluoroborate anions . This interaction is driven by the precipitation of the corresponding silver halide . In dichloromethane, AgBF4 acts as a moderately strong oxidant .

Biochemical Pathways

It is employed in various organic reactions like activation of acyl chlorides, nucleophilic substitution, rearrangement, cycloaddition, cyclization, ring expansion, and oxidation . Each of these reactions constitutes a different pathway and the downstream effects would depend on the specific reaction conditions and substrates involved.

Pharmacokinetics

It is known that agbf4 is a white solid that dissolves in polar organic solvents as well as water . This suggests that it could potentially be absorbed and distributed in biological systems, although further studies would be needed to confirm this and to understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of AgBF4’s action is the replacement of halide anions or ligands with the weakly coordinating tetrafluoroborate anions . This can facilitate various organic reactions, as mentioned above. The molecular and cellular effects of AgBF4’s action would depend on the specific context of its use.

Action Environment

The action of AgBF4 can be influenced by environmental factors such as the presence of water or polar organic solvents, which it can dissolve in . The reaction conditions, such as temperature and the presence of other chemicals, can also affect its efficacy and stability. For example, it is used in the presence of benzene for the preparation of this compound .

Biochemische Analyse

Biochemical Properties

Silver tetrafluoroborate is known to have a high affinity towards organic halides . It is commonly used in organic reactions like activation of acyl chlorides, nucleophilic substitution, rearrangement, cycloaddition, cyclization, ring expansion, and oxidation .

Cellular Effects

This compound is known to protect cells against membrane lipid peroxidation and cell death . It is required for normal sperm development and male fertility . It could play a major role in protecting mammals from the toxicity of ingested lipid hydroperoxides . It is essential for embryonic development and protects from radiation and oxidative damage .

Molecular Mechanism

This compound protects cells and enzymes from oxidative damage, by catalyzing the reduction of hydrogen peroxide, lipid peroxides, and organic hydroperoxide, by glutathione . This suggests that it may constitute a glutathione peroxidase-like protective system against peroxide damage in sperm membrane lipids .

Temporal Effects in Laboratory Settings

It is known that in dichloromethane, this compound is a moderately strong oxidant .

Dosage Effects in Animal Models

It is known that this compound is highly toxic and causes severe skin burns and eye damage .

Metabolic Pathways

It is known that this compound is commonly used in inorganic and organometallic chemistry to replace halide anions or ligands with the weakly coordinating tetrafluoroborate anions .

Transport and Distribution

It is known that this compound is soluble in water , which suggests that it could be transported and distributed within cells and tissues via the bloodstream.

Subcellular Localization

It is known that this compound is soluble in water , which suggests that it could be localized in the cytoplasm of cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silver tetrafluoroborate is typically prepared by the reaction between boron trifluoride and silver oxide in the presence of benzene . Another method involves reacting silver fluoride with boron trifluoride in the presence of anhydrous hydrofluoric acid . Additionally, it can be synthesized by adding boron trifluoride diethyl etherate to a suspension of silver oxide in nitromethane, followed by boiling under stirring .

Industrial Production Methods: The industrial production of high purity this compound involves reacting silver fluoride with boron trifluoride in the presence of anhydrous hydrofluoric acid. This method avoids the use of organic solvents and results in a product with higher purity .

Analyse Chemischer Reaktionen

Types of Reactions: Silver tetrafluoroborate undergoes various types of reactions, including:

Oxidation: It acts as a moderately strong oxidant in dichloromethane.

Substitution: It is commonly used to replace halide anions or ligands with weakly coordinating tetrafluoroborate anions.

Activation of Acyl Chlorides: It activates acyl chlorides in organic synthesis.

Nucleophilic Substitution: It participates in nucleophilic substitution reactions.

Rearrangement and Cyclization: It is used in rearrangement and cyclization reactions.

Common Reagents and Conditions:

Dichloromethane: Used as a solvent for oxidation reactions.

Boron Trifluoride: Used in the preparation and various reactions.

Anhydrous Hydrofluoric Acid: Used in the industrial production method.

Major Products Formed:

Silver Halides: Formed during the substitution reactions where halide anions are replaced.

Cyclized Products: Formed during cyclization reactions.

Wissenschaftliche Forschungsanwendungen

Silver tetrafluoroborate finds applications in various fields, including:

Inorganic Chemistry: Used as a reagent for replacing halide anions.

Organic Chemistry: Acts as a Lewis acid and is involved in activation, substitution, and cyclization reactions.

Organometallic Chemistry: Used in the synthesis and manipulation of organometallic compounds.

Catalysis: Serves as a catalyst for cyclization reactions and chemical glycosylation.

Material Science: Employed in the preparation of advanced materials due to its unique properties.

Vergleich Mit ähnlichen Verbindungen

Silver Hexafluorophosphate (AgPF₆): Similar in its ability to replace halide anions.

Silver Hexafluoroantimonate (AgSbF₆): Used in similar substitution reactions.

Silver Trifluoromethanesulfonate (AgOTf): Employed in organic synthesis for similar purposes.

Silver Perchlorate (AgClO₄): Another compound used as a catalyst in organic chemistry.

Uniqueness: Silver tetrafluoroborate is unique due to its high solubility in polar organic solvents and water, as well as its ability to act as a moderately strong oxidant in dichloromethane . Its versatility in various chemical reactions and applications in different fields of research make it a valuable compound in scientific studies.

Eigenschaften

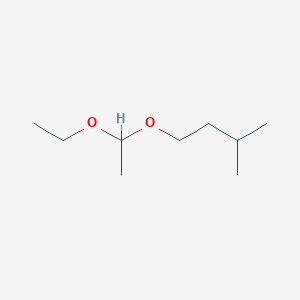

IUPAC Name |

silver;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.BF4/c;2-1(3,4)5/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAVYRRHZLAMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgBF4 | |

| Record name | Silver tetrafluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_tetrafluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silver fluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_fluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884548 | |

| Record name | Silver tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |

| Record name | Silver tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14104-20-2 | |

| Record name | Silver tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14104-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014104202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, silver(1+) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver (I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Silver tetrafluoroborate (AgBF4) acts primarily as a source of silver ions (Ag+) in various chemical reactions. The interaction depends on the specific target:

- Olefins: Ag+ forms π-complexes with unsaturated C=C bonds in olefins like 1,3-butadiene, propylene, and ethylene. This complexation increases their solubility and permeance in certain membranes, enabling olefin/paraffin separation. []

- Sulfides: AgBF4 can facilitate carbon-sulfur bond cleavage in specific dibenzylsulfides, particularly those with electron-donating substituents like p-methoxy groups. This involves a three-step mechanism: methylation of sulfide to methylsulfonium salt, dissociation to a benzyl carbocation-sulfide ion-dipole complex, and attack by the methylating agent to cleave the C-S bond. []

- Halides: AgBF4 reacts with halide ions (like chloride) to form insoluble silver halide precipitates. This property is often exploited to remove halides from reaction mixtures, enabling further transformations. [, , ]

- Protecting groups: AgBF4 can cleave protecting groups like S-trimethylacetamidomethyl (Tacm) and S-acetamidomethyl (Acm) from peptides without affecting other functional groups. This makes it a useful reagent in peptide synthesis. [, ]

ANone:

- Spectroscopic data: Characterization often involves techniques like NMR, IR, and X-ray crystallography. For example:

- NMR: 1H and 31P NMR data were used to confirm the encapsulated structure of a this compound complex with a phosphorylated calix[4]arene ligand, showing the silver ion residing inside the ligand's hydrophilic cavity. []

- IR: Infrared spectroscopy helps identify characteristic vibrations and bonding interactions. For example, IR spectra were used to analyze the coordination mode of norbornadiene in its complexes with AgBF4. []

- X-ray crystallography: This technique provides detailed information about the three-dimensional structure. For instance, it confirmed the formation of a π-complex between silver ions and the unsaturated C=C bonds of poly(hexamethylenevinylene) in a membrane. []

ANone:

ANone: AgBF4 is widely used as a Lewis acid catalyst in organic synthesis:

- Hydroarylation of Alkynes: AgBF4 activates gold(I) complexes with N-heterocyclic carbene ligands, enabling the intermolecular hydroarylation of alkynes with arenes. This catalytic system shows high activity and selectivity compared to traditional palladium catalysts. []

- Electrophilic Cascade Cyclization: AgBF4 catalyzes the synthesis of halo-substituted benzo[a]fluorenols through an electrophilic cascade cyclization reaction under mild conditions, showcasing good chemical selectivity. []

- Allylation of Aldehydes: Chiral bis-imidazole rhodium(III) complexes, activated by AgBF4, catalyze the allylation of aldehydes with allyltributyltin, producing homo-allyl alcohols. []

- Formation of Bis(bicarbonato) Palladium Complexes: AgBF4 is used in the preparation of μ-hydroxy-bridged palladium complexes, which then react with carbon dioxide to form monometallic bis(bicarbonato) complexes of palladium(II). []

- Synthesis of γ-Amino Acid Equivalents: AgBF4 catalyzes the regioselective hydroamination of trichloroethyl alkenyldiazoacetates with carbamates, providing a synthetic route to γ-amino acid derivatives. []

ANone: Yes, computational studies have been used to investigate the mechanisms and properties of reactions involving AgBF4:

- DFT calculations: DFT calculations were used to rationalize the structural and spectroscopic features of a diiron s-indacene complex and its monocation, generated by oxidation with AgBF4. These calculations confirmed that the ionized electron originates from a largely indacene-based orbital. []

- Mechanistic Analysis: DFT calculations helped analyze the mechanism of regioselective hydroamination of alkenyl diazoacetates catalyzed by AgBF4. The calculations revealed multiple attractive interactions in the transition state that promote the vinylogous addition of nitrogen nucleophiles. []

ANone: While this compound itself is not a drug-like molecule, its reactivity can be influenced by the structure of the target molecules it interacts with.

- Steric Effects: The presence and position of bulky substituents can impact the ability of Ag+ to coordinate and activate a molecule. For instance, sterically hindered alkylated dibenzothiophenes show lower reactivity towards methylation with iodomethane in the presence of AgBF4. []

- Electronic Effects: Electron-donating groups on aromatic rings can enhance the reactivity of attached functional groups towards AgBF4. For example, dibenzylsulfides with p-methoxy substituents are more prone to C-S bond cleavage in the presence of AgBF4 compared to unsubstituted dibenzylsulfides. []

ANone: While pinpointing the exact discovery date of AgBF4 is difficult, its use as a versatile reagent in organic chemistry has been documented since the mid-20th century. Over the years, significant milestones include:

- Development as a Lewis Acid Catalyst: AgBF4 gained prominence as a mild and effective Lewis acid catalyst for various organic transformations, including Friedel-Crafts reactions, Diels-Alder reactions, and rearrangements. []

- Applications in Organometallic Chemistry: AgBF4 found use in organometallic chemistry for halide abstraction from metal complexes, generating cationic species with enhanced reactivity. [, , ]

- Exploration in Material Science: Researchers have explored AgBF4 in material science for applications like the development of π-complex membranes for gas separation and the synthesis of silver nanoparticles. [, ]

ANone: The use of AgBF4 spans various disciplines, fostering cross-disciplinary collaborations and applications:

- Organic Chemistry & Catalysis: AgBF4 is a key player in developing novel synthetic methodologies and catalytic processes for synthesizing complex molecules with diverse applications. [, , , , ]

- Organometallic Chemistry & Materials Science: Its role in generating reactive metal complexes and its use in material synthesis bridges organometallic chemistry with materials science. [, , ]

- Analytical Chemistry: AgBF4 contributes to analytical techniques, such as the characterization of sulfur compounds in diesel using mass spectrometry after derivatization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

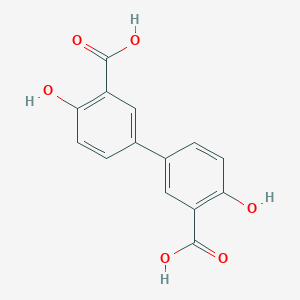

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)

![(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol](/img/structure/B77499.png)